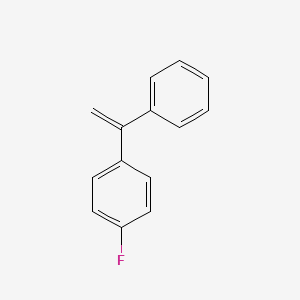

1-Fluoro-4-(1-phenylethenyl)benzene

Description

Contextualization within Fluorinated Styrene (B11656) and Stilbene (B7821643) Derivatives

1-Fluoro-4-(1-phenylethenyl)benzene can be classified as a derivative of both styrene and stilbene. It is structurally a substituted styrene, where a fluorine atom is attached to the phenyl ring that also bears the vinyl group. This places it within the family of fluorinated styrenes, which are monomers known for their utility in creating specialized polymers. fluorine1.runih.gov The incorporation of fluorine into the styrene monomer can lead to polymers with enhanced thermal stability, chemical resistance, and unique surface properties. nih.govresearchgate.net

Simultaneously, the molecule shares the core C6H5-C=C-C6H4- backbone characteristic of stilbenes (1,2-diphenylethylene). Fluorinated stilbene derivatives are a subject of significant research interest due to their unique photochemical properties and potential biological activities. acs.org For instance, studies have shown that introducing fluorine can alter the electronic states and photochemistry of stilbene, leading to phenomena like sudden polarization upon photoexcitation. acs.org Furthermore, certain fluorine-containing stilbene derivatives have been investigated for their potential as fungicidal agents and for their anti-inflammatory properties. nih.govcdnsciencepub.com

Academic and Research Significance of Fluorinated Olefinic Compounds

The introduction of fluorine into organic molecules, particularly olefins, imparts unique and often highly desirable properties. acs.orgrsc.org The academic and research significance of fluorinated olefinic compounds stems from the profound effects of fluorine substitution, which include:

Electronic Effects : Fluorine's high electronegativity can dramatically alter the electron distribution in a molecule, affecting its reactivity, acidity/basicity, and dipole moment. acs.org

Bond Strength : The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the thermal and metabolic stability of a compound. acs.orgnumberanalytics.com This "block effect" makes fluorinated compounds more resistant to metabolic degradation, a valuable trait in medicinal chemistry. acs.org

Lipophilicity : Fluorination can increase a molecule's lipophilicity, which can influence its transport and distribution within biological systems. acs.org

These fluorine-induced characteristics have established fluorinated olefins as a cornerstone in diverse scientific fields, from drug discovery to materials science. numberanalytics.comnih.govman.ac.uk

Fluorinated olefinic compounds like this compound are versatile building blocks in modern organic synthesis. Their utility is demonstrated in a variety of reaction methodologies.

Cross-Coupling Reactions : They serve as key substrates in transition-metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are fundamental for constructing complex carbon-carbon bonds. The synthesis of this compound itself can be achieved via palladium-catalyzed coupling methods.

Polymerization : Fluorinated styrenes are important monomers in polymerization processes. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are used to create well-defined fluoropolymers. fluorine1.ru These polymers often exhibit superior properties compared to their non-fluorinated analogs. researchgate.net

Asymmetric Synthesis : The presence of fluorine can influence the stereochemical outcome of reactions. Catalytic enantioselective reactions of fluorinated olefins are a key strategy for producing chiral organofluorine compounds, which are highly sought after in the pharmaceutical industry. acs.orgnih.gov

Precursors for Functionalization : The double bond in fluorinated olefins is a site for numerous chemical transformations, including fluorination, epoxidation, and hydroboration, allowing for the synthesis of a wide array of other valuable fluorinated compounds. acs.orgacs.orgacs.org

The unique properties conferred by fluorine make fluorinated olefins and the polymers derived from them highly relevant in advanced materials science. numberanalytics.comman.ac.uk

Fluoropolymers : Polymers created from fluorinated monomers, such as those from the fluorostyrene family, exhibit exceptional thermal stability, high chemical inertness, and low surface energy. researchgate.netnumberanalytics.com These properties make them ideal for high-performance applications, including non-stick coatings, chemically resistant linings, and advanced membranes.

Optical and Electronic Materials : The introduction of fluorine can tune the electronic and optical properties of organic materials. acs.orgnumberanalytics.com Fluorination of stilbenes and other conjugated systems can alter their absorption and emission spectra, which is relevant for the development of organic light-emitting diodes (OLEDs), liquid crystals, and other photonic devices. acs.org

Antibiofouling Coatings : The hydrophobic nature of fluorinated polymers can be exploited to create surfaces that resist the adsorption of proteins and other biomolecules. nih.gov Copolymers of styrene and fluorinated styrenes have been shown to be effective as potential antibiofouling coatings. nih.gov

Energy Storage : The stability and specific electronic properties of fluorinated materials are also being explored for applications in energy storage, such as in the development of new electrolytes and membranes for batteries and fuel cells. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(1-phenylethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCDDOONAYOQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10302204 | |

| Record name | 1-fluoro-4-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-21-1 | |

| Record name | NSC149649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-fluoro-4-(1-phenylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10302204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies of 1 Fluoro 4 1 Phenylethenyl Benzene Formation Reactions

Investigation of Catalytic Cycles in Cross-Coupling Reactions

The formation of 1-Fluoro-4-(1-phenylethenyl)benzene is commonly accomplished via Suzuki-Miyaura or Heck cross-coupling reactions, each proceeding through a distinct catalytic cycle centered on a palladium catalyst.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. For the synthesis of this compound, this could involve the coupling of a (1-phenylethenyl)boronic acid with a 4-fluoro-halobenzene or, alternatively, 4-fluorophenylboronic acid with a 1-phenyl-ethenyl halide. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step involves the formation of a boronate species, which then interacts with the palladium center. Recent studies have identified intermediates with a Pd-O-B linkage as crucial for this transfer. rsc.orgrsc.orgresearchgate.netnih.gov

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product and regenerating the catalytically active Pd(0) species. nih.gov

The Heck reaction provides another powerful route, coupling an aryl halide with an alkene. To form this compound, this typically involves the reaction of a 4-fluorophenyl halide with styrene (B11656). The catalytic cycle for the Heck reaction is understood to proceed as follows:

Oxidative Addition: Similar to the Suzuki-Miyaura reaction, a Pd(0) catalyst oxidatively adds to the 4-fluorophenyl halide (e.g., 4-fluoroiodobenzene) to generate a Pd(II) intermediate.

Alkene Coordination and Insertion: The alkene (styrene) then coordinates to the palladium(II) complex. This is followed by migratory insertion of the alkene into the Aryl-Pd bond, forming a new palladium-carbon σ-bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final alkene product. This step determines the regioselectivity and stereoselectivity of the resulting double bond.

Reductive Elimination: The palladium-hydride species reductively eliminates HX, typically with the assistance of a base, which regenerates the Pd(0) catalyst for the next cycle.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in refining the understanding of these catalytic cycles, providing insights into the structures and energies of intermediates and transition states. rsc.orgrsc.orgresearchgate.net

Role of Ligands and Additives in Reaction Efficiency and Selectivity

Ligands and additives are not merely ancillary components in these catalytic systems; they are critical determinants of reaction efficiency and selectivity.

Ligands , typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center and modulate its electronic and steric properties. reddit.com In the context of synthesizing this compound, phosphine (B1218219) ligands are commonly employed.

Electronic Effects: Electron-rich ligands, such as dialkylbiarylphosphines, increase the electron density on the palladium atom. nih.gov This facilitates the oxidative addition step and can also promote the final reductive elimination. nih.gov

Steric Effects: Bulky ligands can create a specific coordination environment around the metal that favors certain reaction pathways, enhancing selectivity. For example, bulky phosphines can promote the reductive elimination step and prevent the formation of undesired side products. nih.gov The choice of ligand can also influence the stereochemical outcome of the reaction, as discussed in the next section.

The table below summarizes the roles of various ligands in palladium-catalyzed cross-coupling reactions relevant to the synthesis of stilbene (B7821643) derivatives.

| Ligand Type | Example(s) | Key Role(s) |

| Triarylphosphines | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-Tol)₃) | General-purpose ligands, influence stereoselectivity. organic-chemistry.org |

| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-donating, increases catalytic activity. |

| Dialkylbiarylphosphines | SPhos, XPhos | Bulky and electron-rich, confer high activity for hindered substrates and room temperature reactions. nih.govnih.gov |

Additives , primarily bases, are essential for the catalytic cycle to proceed. In the Suzuki-Miyaura reaction, the base activates the organoboron compound by forming a more nucleophilic "ate" complex (boronate), which is crucial for the transmetalation step. researchgate.netnih.gov In the Heck reaction, the base neutralizes the acid (HX) generated during the β-hydride elimination and subsequent reductive elimination, regenerating the Pd(0) catalyst. The choice of base and solvent can significantly impact reaction rates and yields.

| Additive (Base) | Reaction Type | Function |

| Triethylamine (Et₃N) | Heck | Neutralizes HX, regenerates Pd(0). |

| Sodium tert-butoxide (NaO-t-Bu) | Suzuki-Miyaura | Enhances conversion, minimizes side reactions. organic-chemistry.org |

| Potassium Carbonate (K₂CO₃) | Suzuki-Miyaura | Forms boronate for transmetalation. researchgate.net |

| Barium Hydroxide (B78521) (Ba(OH)₂) | Suzuki-Miyaura | Accelerates coupling, especially with sterically hindered substrates. nih.gov |

Stereochemical Control and Isomerism in Ethenylphenyl Systems

The double bond in this compound gives rise to the possibility of E (trans) and Z (cis) isomerism. Controlling the stereochemical outcome of the synthesis is a significant challenge and a key area of mechanistic investigation. Stilbenes generally exist as E and Z isomers, with the E form being thermodynamically more stable. nih.gov

In the Heck reaction , the stereochemical outcome is primarily determined during the β-hydride elimination step. While the reaction can often lead to a mixture of isomers, the E-isomer is typically the major product due to its greater thermodynamic stability. For instance, the Heck coupling of 4-fluoroiodobenzene and styrene can yield a 95:5 trans:cis isomeric ratio.

In Suzuki-Miyaura couplings , the reaction is generally stereoretentive, meaning the configuration of the starting vinylboronic acid or vinyl halide is maintained in the product. nih.gov However, Z-to-E isomerization of the product can occur under the reaction conditions, often influenced by the choice of ligand on the palladium catalyst. organic-chemistry.org Studies have shown that for couplings involving Z-alkenyl halides, the choice of ligand is paramount to prevent isomerization. For example, Pd(P(o-Tol)₃)₂ has been identified as an effective catalyst for preserving the Z-geometry of the olefin. organic-chemistry.org

Alternative synthetic methods, such as the Horner-Wadsworth-Emmons (HWE) olefination , offer a high degree of stereochemical control, typically yielding the E-isomer with greater than 99% purity. This reaction involves the condensation of a phosphonate (B1237965) ester with an aldehyde. nih.gov

Furthermore, the E/Z isomerization of stilbene derivatives can be catalyzed by light or trace amounts of acid. kyoto-u.ac.jpnih.govrsc.org The mechanism of acid-catalyzed isomerization is proposed to proceed through a carbenium ion intermediate. nih.gov Understanding these isomerization pathways is critical for isolating the desired stereoisomer in high purity.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic and thermodynamic studies, often augmented by computational chemistry, provide quantitative insights into the feasibility and rate of the reaction steps involved in the formation of this compound. rsc.orgrsc.org

For the Suzuki-Miyaura reaction , DFT calculations have shown that the energy barriers associated with oxidative addition, transmetalation, and reductive elimination can be close in energy. rsc.orgrsc.org The transmetalation step is often considered rate-limiting. The presence of a base, such as hydroxide (OH⁻), is thermodynamically and kinetically crucial, as it significantly lowers the activation barrier for transmetalation. researchgate.net For example, the calculated activation Gibbs energy for the transmetalation step can be significantly high in the absence of a base, making the reaction kinetically unfeasible. researchgate.net

In one computational study on a model Suzuki-Miyaura reaction, the activation Gibbs energy for the formation of the biaryl product from a pre-transmetalation intermediate was calculated to be approximately 17.9 kcal/mol at 263 K, which is in reasonable agreement with experimental findings. rsc.org

Thermodynamic considerations also play a vital role, particularly concerning the stability of the final product isomers. The E-isomer of stilbene derivatives, including this compound, is generally more thermodynamically stable than the Z-isomer due to reduced steric hindrance. nih.gov This thermodynamic preference often drives the product distribution towards the E-isomer, especially if equilibrium is established under the reaction conditions.

The table below presents hypothetical, illustrative energy data for key steps in a cross-coupling reaction, as would be determined by kinetic and computational studies.

| Reaction Step | Parameter | Illustrative Value (kcal/mol) | Significance |

| Oxidative Addition | Activation Energy (ΔG‡) | +15 to +20 | Can be rate-limiting, influenced by ligand electronics. |

| Transmetalation (Suzuki) | Activation Energy (ΔG‡) | +18 to +25 (uncatalyzed by base) | Often the bottleneck; base catalysis is crucial. researchgate.net |

| Reductive Elimination | Activation Energy (ΔG‡) | +10 to +15 | Usually facile, but can be influenced by ligand bulk. |

| E/Z Isomerization | Energy Difference (ΔE) | E isomer is ~3-5 kcal/mol more stable | Dictates the thermodynamic product ratio. |

These energetic analyses are fundamental to understanding the reaction mechanism at a molecular level, enabling the rational design of more efficient and selective catalytic systems for the synthesis of this compound and related compounds.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. For 1-Fluoro-4-(1-phenylethenyl)benzene, ¹H, ¹³C, and ¹⁹F NMR each provide critical, complementary data.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. In a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as a solvent, the spectrum of this compound, also known as 1-Fluoro-4-(1-phenylvinyl)benzene, displays characteristic signals. rsc.org The aromatic protons appear as a complex multiplet between δ 7.31–7.24 ppm (7H) and δ 7.01–6.94 ppm (2H), corresponding to the protons on both the phenyl and the fluorophenyl rings. rsc.org A key feature is a singlet at δ 5.39 ppm, which is indicative of the two geminal vinylic protons (=CH₂). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Although specific experimental data is not widely published, the expected spectrum would show distinct signals for the vinylic carbons and the aromatic carbons. The carbon atom attached to the fluorine (C-F) would exhibit a large one-bond coupling constant (¹JCF), and its chemical shift would be significantly influenced by the high electronegativity of fluorine. Other aromatic carbons would show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), aiding in the assignment of the signals corresponding to the fluorophenyl ring.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. wikipedia.org The chemical shift of the fluorine atom in this compound is expected to fall within the typical range for aryl fluorides. The signal would be coupled to the adjacent aromatic protons, likely resulting in a multiplet. This provides direct evidence of the fluorine's chemical environment.

| Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) rsc.org | Multiplicity |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 7.5 | 7.31 - 7.24 (7H), 7.01 - 6.94 (2H) | Multiplet (m) |

| Vinylic Protons (=CH₂) | 5.0 - 5.5 | 5.39 | Singlet (s) |

Mass Spectrometry (GC-MS, ESI-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (molecular formula C₁₄H₁₁F), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass of 198.0844.

Gas Chromatography-Mass Spectrometry (GC-MS) would confirm the purity of the sample and provide the mass spectrum. Under electron ionization (EI), the molecule would fragment in a predictable manner. Key fragmentation pathways would likely include:

Loss of a fluorine radical (M-F)⁺.

Loss of a hydrogen radical (M-H)⁺.

Cleavage of the vinyl bond, leading to the formation of stable fragments like the phenyl cation or fluorophenyl cation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁F |

| Molecular Weight | 198.24 g/mol |

| Exact Mass | 198.0844 u |

| Expected Molecular Ion Peak (M⁺) | m/z ≈ 198.08 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Vinylic =C-H | Stretching | 3080 - 3020 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Vinylic C=C | Stretching | ~1640 |

| Aryl C-F | Stretching | 1250 - 1100 |

The presence of these distinct bands, particularly the C-F stretch and the various C-H and C=C stretches, would collectively confirm the presence of the fluorophenyl and phenylethenyl moieties.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, etc.) within a compound. This technique is crucial for confirming the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For a pure sample of this compound (C₁₄H₁₁F), the theoretical elemental composition would match the calculated values, validating the compound's identity.

| Element | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 | 84.82% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.60% |

| Fluorine (F) | 18.998 | 1 | 18.998 | 9.58% |

X-ray Crystallography of Related Derivatives for Solid-State Structure Determination

While this compound is reported as an oil, single-crystal X-ray diffraction is an indispensable tool for determining the exact three-dimensional structure of solid crystalline derivatives. rsc.org This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

For related compounds like stilbene (B7821643) derivatives, which share the core diphenylethene framework, X-ray crystallography has been used to:

Unambiguously determine the stereochemistry (E/Z isomerism). iucr.org

Quantify the planarity of the molecule, including the torsion angles between the phenyl rings and the central double bond. iucr.orgresearchgate.net

Elucidate the molecular packing in the crystal lattice, revealing intermolecular interactions such as π-π stacking or hydrogen bonds that influence the material's bulk properties. mdpi.com

By synthesizing a crystalline derivative of this compound, X-ray diffraction could provide definitive proof of its structure and offer insights into its supramolecular chemistry. nih.govacs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to elucidate the electronic structure and reactivity of 1-Fluoro-4-(1-phenylethenyl)benzene. The presence of a fluorine atom at the para position of one of the benzene (B151609) rings introduces a significant electronic perturbation to the conjugated π-system of the stilbene (B7821643) backbone. The high electronegativity of the fluorine atom influences the compound's reactivity, making it a versatile intermediate in various chemical reactions, including electrophilic and nucleophilic substitutions.

DFT calculations allow for the optimization of the molecule's geometry, providing precise data on bond lengths, bond angles, and dihedral angles. These calculations typically show that the molecule prefers a planar or near-planar conformation to maximize π-conjugation. The electron-withdrawing nature of the fluorine atom can affect the electron density distribution across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic sites, with the region around the fluorine atom being electron-rich (negative potential) and the hydrogen atoms of the aromatic rings being electron-poor (positive potential). This information is critical for predicting how the molecule will interact with other reagents. nih.gov

Furthermore, DFT calculations can quantify various reactivity descriptors. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic transitions and reactivity of this compound. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher chemical reactivity. For conjugated systems like this compound, this gap is relatively small, which is characteristic of molecules with potential applications in organic electronics. schrodinger.comwuxibiology.com

The HOMO of this compound is typically a π-orbital delocalized over the entire stilbene framework, while the LUMO is a π-antibonding orbital. The primary electronic transition corresponds to the excitation of an electron from the HOMO to the LUMO (a π → π transition). This transition is responsible for the molecule's characteristic UV-Vis absorption. Time-Dependent DFT (TD-DFT) calculations are often used to predict the energies and oscillator strengths of these electronic transitions, providing theoretical absorption spectra that can be compared with experimental data. researchgate.netresearchgate.net

Table 1: Frontier Molecular Orbital Properties

| Property | Description |

| HOMO | Highest Occupied Molecular Orbital; characterized by electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; characterized by electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO levels; a key indicator of chemical reactivity and electronic excitation energy. |

Prediction of Spectroscopic Properties through Theoretical Models

Theoretical models, particularly those based on DFT, are powerful tools for predicting the spectroscopic properties of this compound, including its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Calculations of vibrational frequencies using DFT can generate a theoretical IR spectrum. By analyzing the vibrational modes, specific peaks in the spectrum can be assigned to the stretching and bending of particular bonds, such as C-H, C=C, and C-F. Comparing the calculated spectrum with experimental data allows for a detailed understanding of the molecule's vibrational characteristics. researchgate.net

Similarly, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts can be correlated with experimental data to confirm the molecular structure and to understand the electronic environment of each atom. The fluorine atom's presence is expected to significantly influence the chemical shifts of nearby carbon and hydrogen atoms.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Information |

| Infrared (IR) Spectroscopy | Vibrational frequencies corresponding to bond stretching and bending modes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C chemical shifts, providing insight into the electronic environment of atoms. |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound primarily revolves around the rotation of the two phenyl rings with respect to the central ethenyl bridge. Computational methods can be used to map the potential energy surface as a function of the dihedral angles defining the orientation of these rings.

This analysis helps to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. For stilbene derivatives, planar or near-planar conformations are generally the most stable due to the maximization of π-conjugation. However, steric hindrance between the hydrogen atoms on the phenyl rings can lead to slightly twisted conformations.

The energy landscape provides information on the rotational barriers between different conformers. A low rotational barrier would indicate that the molecule is flexible and can easily interconvert between different conformations at room temperature. This conformational freedom can have implications for the molecule's photophysical properties and its ability to pack in the solid state.

Reactivity and Derivatization Chemistry of 1 Fluoro 4 1 Phenylethenyl Benzene

Polymerization and Copolymerization Studies

Fluorinated styrenes, including 1-fluoro-4-(1-phenylethenyl)benzene, are valuable monomers for creating polymers with specialized properties such as thermal and chemical resistance. fluorine1.ru The polymerization of these monomers can be achieved through various methods, including radical and anionic polymerizations, to produce a range of polymer architectures.

Radical Polymerization Mechanisms (e.g., RAFT Polymerization of Fluorinated Styrene (B11656) Derivatives)

Radical polymerization is a common method for polymerizing vinyl monomers like fluorinated styrenes. wikipedia.org Among the different techniques, Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization stands out as a highly versatile and effective method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity. fluorine1.rufluorine1.ru

The RAFT process utilizes a chain transfer agent (CTA), typically a dithio or trithio compound, to mediate the polymerization. fluorine1.runih.gov The mechanism involves a series of initiation, propagation, and reversible chain transfer steps, allowing for the controlled growth of polymer chains. fluorine1.ru This method is advantageous because it can be performed under relatively mild conditions and is compatible with a wide range of monomers. fluorine1.ru

For fluorinated styrene derivatives, RAFT polymerization has been successfully employed to create various copolymers. For instance, narrowly dispersed block copolymers of 4-fluorostyrene (B1294925) (4-FS) and pentafluorostyrene (PFS) have been synthesized using a macroCTA derived from vinylbenzyl chloride. fluorine1.ru The effectiveness of the CTA is crucial for achieving good control over the polymerization. researchgate.net Studies have shown that agents like 2-cyano-2-propyl dithiobenzoate (CPDB) and 2-dodecylsulfonyl-2-methylpropionic acid (DDMAT) are effective for the RAFT polymerization of fluorinated styrenes. fluorine1.ru

Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique that has been applied to fluorinated styrenes. nih.gov However, it often requires high temperatures. fluorine1.ru Atom Transfer Radical Polymerization (ATRP) is also a viable method. fluorine1.runih.gov

Table 1: Examples of RAFT Polymerization of Fluorinated Styrene Derivatives

| Monomers | CTA | Initiator | Polymer Architecture | Reference |

| 4-Fluorostyrene (4-FS), Pentafluorostyrene (PFS) | MacroCTA from Vinylbenzyl Chloride | AIBN | Diblock Copolymer | fluorine1.ru |

| Styrene, Pentafluorostyrene (PFS) | DDMAT, CPD, CPPCT | AIBN | Alternating Copolymer | fluorine1.ru |

| Pentafluorostyrene (PFS), N-phenylmaleimide | DDMAT | AIBN | Alternating Copolymer | fluorine1.ru |

| 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS) | CPADB | AIBN | Homopolymer | researchgate.net |

AIBN: Azobisisobutyronitrile; CPD: Cyano-4-(thiobenzoylthio)pentanoic acid; CPPCT: 2-cyano-2-propyl-1-pyrrolecarbodithioate

Anionic Polymerization Methodologies

Anionic polymerization is another important method for synthesizing polymers from fluorinated styrenes. fluorine1.ru This technique is particularly useful for producing polymers with well-defined structures and narrow molecular weight distributions. uni-bayreuth.de The process is initiated by a strong base, such as an alkyllithium compound, which adds to the monomer to create a carbanionic intermediate that then propagates the polymer chain. youtube.com

The success of anionic polymerization of styrenes is often dependent on the substituents present on the aromatic ring. libretexts.org For fluorinated styrenes, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the monomer. The stability of the resulting carbanion is a crucial factor for a successful polymerization. libretexts.org For example, anionic polymerization of 2,3,4,5,6-pentafluorostyrene (PFS) has been successfully initiated with s-BuLi. fluorine1.ru

Cyclopolymerization of Fluorinated Styrene Derivatives

Cyclopolymerization is a specialized polymerization technique that can be applied to certain difunctional monomers to create polymers with cyclic structures within the main chain. hud.ac.uk For fluorinated styrene derivatives, novel difunctional monomers have been synthesized and their tendency to undergo cyclopolymerization has been explored. hud.ac.uk

For example, a difunctional monomer containing both a styrene and a perfluoroaryl styrene moiety has been synthesized. hud.ac.uk Preliminary studies have shown that this monomer can be cyclopolymerized under free-radical conditions, opening up possibilities for new polymer architectures with unique properties. hud.ac.uk

Synthesis of Fluorine-Containing (Co)polymers with Tailored Architectures and Molecular Weights

The ability to control polymerization allows for the synthesis of fluorine-containing copolymers with specific architectures and molecular weights. fluorine1.ru This control is essential for tailoring the material properties for specific applications. fluorine1.ru Techniques like RAFT and anionic polymerization are instrumental in achieving this level of precision. fluorine1.rufluorine1.ru

Block copolymers, for instance, can be synthesized by the sequential polymerization of different monomers. Amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, have been prepared using RAFT polymerization of fluorinated acrylates and other monomers. rsc.org These copolymers can self-assemble into various nanostructures in solution. rsc.org Similarly, block copolymers of fluorinated styrenes have been synthesized with well-defined block lengths and compositions. fluorine1.ruresearchgate.net

Further Functionalization and Transformations of the Ethenyl Moiety

The ethenyl (or vinyl) group of this compound is a key site for further chemical modifications. A variety of reactions can be performed on this double bond to introduce new functional groups and create novel derivatives.

One common transformation is the difunctionalization of the alkene, where two different functional groups are added across the double bond. nih.gov For example, a photoinduced atom transfer radical addition (ATRA) process can be used to generate fluorinated benzyl (B1604629) bromides from styrenes. nih.govnih.gov This method is mild and compatible with a broad range of functional groups. nih.gov

Halofluorination is another important reaction where a halogen and a fluorine atom are added across the double bond. beilstein-journals.org This reaction proceeds through a halonium ion intermediate, which is then opened by a fluoride (B91410) ion. beilstein-journals.org The resulting vicinal halofluorides are versatile intermediates for further synthesis. beilstein-journals.org

The ethenyl group can also undergo oxidation to form ketones or reduction to form the corresponding alkane.

Reactions Involving the Fluorine Substituent

The fluorine atom on the benzene (B151609) ring of this compound also participates in chemical reactions, most notably nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces the fluorine atom, which acts as a leaving group. wikipedia.org

Aromatic rings are generally electron-rich and not susceptible to nucleophilic attack. However, the presence of electron-withdrawing groups, such as the fluorine atom itself and potentially other substituents, can activate the ring towards nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism, involving a negatively charged intermediate called a Meisenheimer complex. wikipedia.org

The rate of SNAr reactions is influenced by the nature of the leaving group and the other substituents on the aromatic ring. libretexts.org Interestingly, in SNAr reactions, fluoride is often a better leaving group than other halogens, which is attributed to its high electronegativity that helps to stabilize the intermediate. masterorganicchemistry.comlibretexts.org

Recent research has also explored photoredox catalysis to enable the nucleophilic aromatic substitution of unactivated fluoroarenes, expanding the scope of this reaction to electron-neutral and electron-rich systems. nih.gov

C-F Bond Activation for Subsequent Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant chemical challenge. baranlab.org The functionalization of fluoroarenes through C-F bond activation often requires harsh reaction conditions or specialized catalytic systems. baranlab.org Common strategies involve the use of transition metals, strong Lewis acids, or photoredox catalysis to overcome the high bond dissociation energy. baranlab.orgnih.gov

The 1-phenylethenyl substituent on the benzene ring is generally considered to be weakly electron-donating or electron-neutral, which does not significantly activate the C-F bond towards cleavage. Therefore, the C-F bond in this compound is expected to be relatively inert, similar to other unactivated fluoroarenes. nih.gov Activation would likely necessitate the use of potent catalytic systems.

Transition-metal-catalyzed C-F activation, particularly with nickel, palladium, or platinum complexes, is a prominent method for the functionalization of fluoroarenes. researchgate.net These reactions typically proceed via oxidative addition of the C-F bond to the metal center. researchgate.net For a molecule like this compound, this approach could enable the introduction of a variety of new functional groups, replacing the fluorine atom.

Lewis acid-mediated C-F bond activation is another viable strategy. nih.gov Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. This can lead to the formation of a cationic intermediate that can be trapped by a nucleophile.

Below is a table illustrating C-F bond activation in analogous fluoroarenes, providing an insight into the potential reaction conditions that might be applicable to this compound.

| Fluoroarene Analogue | Catalyst/Reagent | Nucleophile/Coupling Partner | Product | Yield (%) | Reference |

| 4-Fluorotoluene | Xanthylium salt photocatalyst | Pyrazole | 4-(1H-Pyrazol-1-yl)toluene | Moderate | nih.gov |

| Fluorobenzene | Nickel catalyst | Arylboronic acid | Biphenyl derivative | Good | nih.gov |

| Perfluoroarene | Rhenium complex | - | C-F bond activation complex | - | researchgate.net |

Note: The data in this table is for analogous compounds and is intended to be illustrative of the types of reactions and conditions used for C-F bond activation.

Nucleophilic Aromatic Substitution on Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of aromatic compounds. In contrast to electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reactivity of aryl halides in SNAr reactions is often enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The fluorine atom is an effective leaving group in many SNAr reactions, often being more reactive than other halogens. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack on the ring, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

In the case of this compound, the 1-phenylethenyl group is not a strong electron-withdrawing group. Therefore, the aromatic ring is not considered "activated" towards traditional SNAr reactions. nih.gov Consequently, forcing conditions, such as high temperatures, strong bases, or the use of specialized catalytic systems like photoredox catalysis, would likely be required to effect nucleophilic substitution of the fluorine atom. nih.gov Organic photoredox catalysis has emerged as a powerful tool for the SNAr of unactivated fluoroarenes, proceeding via the formation of a radical cation intermediate. nih.gov

The table below provides examples of nucleophilic aromatic substitution on related fluoroarenes, demonstrating the types of nucleophiles and conditions that could potentially be applied to functionalize this compound.

| Fluoroarene Analogue | Nucleophile | Conditions | Product | Yield (%) | Reference |

| 4-Fluoronitrobenzene | Pyrrolidine | THF, high pressure | 1-Nitro-4-(pyrrolidin-1-yl)benzene | High | researchgate.net |

| 2,4-Dinitrofluorobenzene | Amine | Base | 2,4-Dinitro-N-alkylaniline | High | masterorganicchemistry.com |

| 4-Fluoroanisole | Ammonia | Photoredox catalyst, blue light | 4-Methoxyaniline | Moderate | nih.gov |

| 1,3-Dicyano-2,4,5,6-tetrafluorobenzene | Carbazole | NaH | Tetrakis(carbazolyl)-dicyanobenzene derivative | - |

Note: This table presents data for analogous activated and unactivated fluoroarenes to illustrate the scope of nucleophilic aromatic substitution reactions.

Applications in Advanced Materials and Chemical Science

Components in Optoelectronic Materials

The term 'optoelectronic materials' refers to substances that interact with or produce light. The distinct characteristics of 1-Fluoro-4-(1-phenylethenyl)benzene make it a significant building block in this field.

Utilization in Dyes and Pigments

While direct applications of this compound in commercially available dyes and pigments are not extensively documented, its structural motif is found in various fluorescent dyes. Stilbene (B7821643) derivatives, for instance, are known for their use as fluorescent materials and optical brighteners. mdpi.combund.de The introduction of substituents to the stilbene backbone, such as in this compound, can enhance solubility and luminescence properties. mdpi.com

The fluorine atom, being highly electronegative, can influence the electron distribution within the molecule, which in turn affects its absorption and emission of light. acs.org This can lead to shifts in the color and intensity of the dye. The phenylethenyl group provides a conjugated π-system that is crucial for the chromophoric properties of the molecule, which are responsible for its color. Research into stilbene-based dyes has shown that modifications to the phenyl rings can overcome issues like self-quenching in concentrated solutions, making them more suitable for applications in light-converting films and other electronic materials. mdpi.com

Below is a data table summarizing the effects of substituents on the properties of stilbene-based dyes, illustrating the principles that would apply to derivatives like this compound.

| Substituent Effect | Property Influenced | Significance for Dyes |

| Introduction of alkyl groups | Increased solubility | Better applicability in nonpolar polymer films. dntb.gov.ua |

| Presence of electron-donating groups | Larger Stokes shifts | Leads to emission in the blue to greenish-blue region of the spectrum. mdpi.com |

| Extension of π-conjugation | Red-shifting of emission spectra | Alters the color of the dye. mdpi.com |

| Introduction of bulky groups | Reduced aggregation-caused quenching | Improved performance in solid-state applications. mdpi.com |

Integration in Liquid Crystal Displays (LCDs)

In the realm of liquid crystal displays (LCDs), the properties of the liquid crystalline materials are paramount. These materials must exhibit specific thermal behaviors and possess suitable optical and dielectric anisotropy. mdpi.com While this compound itself is not a liquid crystal, it serves as a crucial precursor for the synthesis of liquid crystalline compounds. The incorporation of fluorine atoms into liquid crystal molecules can significantly influence their mesogenic properties, including the type and stability of the liquid crystal phases. mdpi.com

Research on 1,4-bis(phenylethynyl)benzene (B159325) derivatives, which are structurally similar to polymers that could be derived from this compound, has shown that fluorine substitution can lead to materials with high optical anisotropy and suitable dielectric anisotropy for applications in blue phase liquid crystals. mdpi.com

The following table outlines the impact of structural features, such as those found in this compound derivatives, on the properties of liquid crystals.

| Structural Feature | Impact on Liquid Crystal Properties | Reference |

| Rigid Core | Induces geometric anisotropy, leading to liquid crystal phases. | nih.gov |

| Fluorine Substitution | Influences mesophase stability and dielectric anisotropy. | mdpi.commdpi.com |

| Flexible Alkyl Chains | Affects the melting and clearing points of the liquid crystal. | nih.gov |

Development for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic materials. Stilbene derivatives have been investigated as luminescent materials for OLEDs due to their excellent optical and electrical properties. mdpi.com The introduction of a fluorine atom, as in this compound, can be a strategic approach to fine-tune the electronic properties of these materials. researchgate.net

The design of materials for OLEDs often focuses on achieving high thermal stability, good charge carrier mobility, and high solid-state luminescence efficiency. mdpi.com The substitution pattern on the aromatic rings of stilbene derivatives can be manipulated to tune these properties. For instance, different substitution positions can restrict or enhance electronic coupling, which is a key factor in designing materials with high triplet energy, a desirable characteristic for host materials in phosphorescent OLEDs.

Research on anthracene-based bis-stilbene derivatives has shown that these materials can exhibit good thermal stability and luminescence, making them suitable for fabrication into OLED devices. mdpi.com Similarly, the unique electronic structure of this compound makes it a promising candidate for incorporation into such systems. Halochromic stilbenes have also been studied for their potential in producing white light-emitting diodes (WOLEDs) due to their pH-responsive fluorescence. nih.gov

This table summarizes the desirable properties of materials used in OLEDs and how the structural features of compounds like this compound can contribute to them.

| Desirable OLED Material Property | Contribution of this compound Structure |

| High Thermal Stability | The aromatic and double bond structure contributes to a rigid and stable molecule. |

| High Luminescence Efficiency | The conjugated π-system of the phenylethenyl group is a source of fluorescence. mdpi.com |

| Tunable Electronic Properties | The fluorine atom's electron-withdrawing nature allows for the tuning of HOMO/LUMO energy levels. acs.org |

| Good Film-Forming Properties | Can be incorporated into larger molecules or polymers designed for thin-film deposition. mdpi.com |

Precursors for Specialty Polymers and Functional Materials

The reactivity of the vinyl group in this compound allows it to be used as a monomer in the synthesis of specialty polymers. The presence of the fluorine atom imparts unique properties to these polymers.

Polymers with Enhanced Thermal and Chemical Resistance

Fluoropolymers are well-known for their exceptional thermal stability and chemical resistance. The incorporation of fluorine into a polymer backbone can significantly enhance these properties. While specific polymers derived solely from this compound are not widely reported, the principles of fluoropolymer chemistry suggest its potential in this area.

The strong carbon-fluorine bond is a key contributor to the stability of fluoropolymers. By polymerizing monomers like this compound, it is possible to create materials that can withstand harsh chemical environments and high temperatures. The synthesis of fluoromethylene cyanate (B1221674) ester resins, for example, has produced materials with decreasing dielectric constants and high thermal stability. rushim.ru

The following table details the properties of fluoropolymers that could be expected from polymers synthesized using this compound.

| Property | Origin in Fluoropolymers | Potential Advantage |

| High Thermal Stability | Strong C-F bond energy | Use in high-temperature applications |

| Chemical Inertness | Shielding effect of fluorine atoms | Resistance to corrosive chemicals |

| Low Flammability | High energy required to break C-F bonds | Enhanced safety in various applications |

Materials with Low Surface Energy and Hydrophobic Properties

A key characteristic of fluorinated materials is their low surface energy, which leads to hydrophobic and oleophobic properties. The introduction of fluorine into a polymer surface can dramatically reduce its wettability. google.com Materials with a water contact angle greater than 90 degrees are considered hydrophobic. nih.gov

The development of superhydrophobic surfaces, which have a contact angle greater than 160°, often involves creating a rough surface topography in addition to having a low surface energy material. google.com Fluorinated polymers are excellent candidates for creating such surfaces. These materials have applications in self-cleaning coatings, anti-icing surfaces, and moisture-resistant electronics.

This table summarizes the surface properties of fluorinated polymers and their potential applications.

| Surface Property | Mechanism | Application |

| Low Surface Energy | Presence of fluorine atoms on the surface | Creates non-stick and easy-to-clean surfaces |

| Hydrophobicity | Repulsion of water molecules | Water-repellent coatings for textiles and electronics |

| Oleophobicity | Repulsion of oil and organic liquids | Protective coatings against graffiti and stains |

Exploration in Sensing and Molecular Probes (based on broader stilbene applications)

The unique photophysical properties of stilbene derivatives, characterized by their fluorescent capabilities, have positioned them as promising candidates for the development of chemical sensors and molecular probes. nih.gov While direct research on the application of This compound in this area is limited, its structural analogy to the broader class of stilbenes allows for an exploration of its potential based on established findings for related compounds. The introduction of a fluorine atom to the stilbene backbone can significantly influence the molecule's electronic and photophysical characteristics, potentially enhancing its utility as a sensor.

The core principle behind the use of stilbene-based molecules as sensors lies in their responsive fluorescence. mdpi.com Changes in the local environment, such as polarity, viscosity, or the presence of specific analytes, can modulate the fluorescence emission intensity, wavelength (color), and lifetime of these compounds. nih.govresearchgate.net This sensitivity makes them valuable tools for detecting and quantifying various chemical and biological species.

One of the key areas where stilbene derivatives have been explored is in the detection of amyloid-β (Aβ) plaques, which are associated with Alzheimer's disease. nih.gov Specifically designed stilbene compounds have been shown to bind to Aβ aggregates, leading to a distinct change in their fluorescence properties, which can be used for imaging and quantification. nih.gov The phenylethenyl group in This compound provides a π-conjugated system that can engage in π-π stacking interactions with aromatic systems within biological targets, a crucial aspect for such binding.

Furthermore, the solvatochromic behavior of some stilbene derivatives, where the color of their fluorescence changes with the polarity of the solvent, opens up possibilities for their use as probes to study the microenvironment of complex systems like micelles, polymers, and biological membranes. nih.govnih.gov The fluorine atom in This compound , with its electron-withdrawing nature, can be expected to influence the intramolecular charge transfer (ICT) character of the molecule, a key factor in solvatochromism.

Detailed Research Findings

Research on various substituted stilbenes has provided a foundation for understanding how molecular structure dictates sensing capabilities. For instance, studies on methoxy-substituted trans-stilbene (B89595) analogs have demonstrated a wide range of fluorescence quantum yields (from 0.07 to 0.69) in the solid state, highlighting the significant impact of substituent positioning on photophysical properties. nih.gov This suggests that the specific placement of the fluorine atom in This compound is critical to its potential fluorescence efficiency.

In the context of sensing specific analytes, the design of stilbene-based fluorescent probes often involves incorporating a recognition moiety that can selectively interact with the target. For example, linking a stilbene fluorophore to a pharmacophore with high binding affinity for Aβ aggregates has been a successful strategy. nih.gov While This compound itself does not possess a specific targeting group, it could serve as a core scaffold for the synthesis of more complex molecular probes.

The following table summarizes key photophysical data for trans-stilbene and a related methoxy-substituted derivative, which helps to contextualize the potential properties of This compound .

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Solvent |

| trans-Stilbene | 290 | Not Specified | 0.044 | Hexane |

| MTS-4 (a methoxy-trans-stilbene analog) | Not Specified | Not Specified | 0.69 | Solid State |

Data sourced from multiple studies for comparative purposes. nih.govomlc.org

The significant difference in quantum yield between trans-stilbene in a non-polar solvent and a substituted derivative in the solid state underscores the tunability of stilbene fluorescence. nih.govomlc.org The introduction of a fluorine atom in This compound is anticipated to further modulate these properties, potentially leading to a highly fluorescent and environmentally sensitive molecule suitable for sensing applications.

Future Research Directions and Challenges

Development of More Efficient and Selective Synthetic Routes

The synthesis of 1-Fluoro-4-(1-phenylethenyl)benzene and related stilbene (B7821643) derivatives predominantly relies on palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. uliege.be While effective, these methods present ongoing challenges that are the focus of future research.

A primary challenge is the cost and sustainability of palladium catalysts. Future efforts are directed towards developing more active and robust catalyst systems to reduce catalyst loading and allow for recycling. uliege.be Furthermore, achieving high stereoselectivity, particularly the exclusive formation of the desired (E)- or (Z)-isomer, remains a critical goal. nih.gov

Current research is exploring several innovative strategies to overcome these limitations:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of zeolite nanoreactors to facilitate the synthesis of stilbene derivatives under mild, room-temperature conditions. researchgate.net Another promising area is visible-light-induced synthesis, which utilizes organophotoredox catalysts like eosin (B541160) Y, eliminating the need for transition metals. rsc.org These methods offer the potential for lower environmental impact and reduced costs. mdpi.com

Ligand-Free and Aqueous-Based Reactions: To simplify reaction conditions and purification, research is focused on ligand-free palladium-catalyzed reactions and conducting these couplings in aqueous media. uliege.beresearchgate.net The development of specialized phosphine (B1218219) ligands, such as those functionalized with cholate (B1235396) moieties, can create hydrophobic microenvironments in water, enhancing reactivity and selectivity for specific substrates. researchgate.net

Alternative Coupling Methods: Beyond traditional palladium catalysis, methods like olefin metathesis are being explored for their versatility in stilbene synthesis. uliege.be

| Synthetic Challenge | Future Research Direction | Potential Advantage |

| High cost of palladium catalysts | Development of highly active catalysts, catalyst recycling | Reduced production costs |

| Stereoselectivity control | Advanced ligand design, novel reaction mechanisms | Access to pure E or Z isomers |

| Use of hazardous solvents/reagents | Green chemistry routes (e.g., zeolite nanoreactors, photoredox catalysis) | Environmental sustainability, milder reaction conditions |

| Complex reaction setups | Ligand-free and aqueous-phase reactions | Simplified procedures, easier purification |

Expanding the Scope of Derivatization and Functionalization

The this compound scaffold is a versatile platform for creating a diverse range of functionalized molecules for various applications, particularly in medicinal chemistry and materials science. The fluorine atom can significantly influence a molecule's pKa, metabolic stability, and binding affinity, making fluorinated compounds highly valuable in drug discovery. u-tokyo.ac.jpacs.orgnih.gov

Future research is focused on expanding the toolkit of chemical reactions to modify this core structure:

Activation of C-H and C=C Bonds: Research is actively exploring the selective functionalization of both the C(sp²)-H bonds on the aromatic rings and the C=C double bond of the ethenyl group. researchgate.net This allows for the introduction of a wide array of functional groups, leading to novel derivatives with tailored properties.

Skeletal Editing: A novel and promising approach involves the "skeletal editing" of the styrene (B11656) framework. This could include the insertion of atoms like oxygen into the Ar-C(sp²) bond to create entirely new molecular skeletons, such as aryl ethers, under mild conditions. researchgate.net

Polymer Functionalization: Strategies are being developed to first polymerize styrene-type monomers and then introduce functional groups, such as hydroxyl or carboxyl moieties, onto the polymer backbone. researchgate.net This allows for the creation of functional materials with well-defined architectures.

Bioisosteric Replacement and Radiochemistry: In medicinal chemistry, the vinyl fluoride (B91410) substructure is a key target as it can act as a bioisostere for peptide bonds. nih.gov Developing methods for the direct and selective introduction of fluorine, including the positron-emitting isotope ¹⁸F, is crucial for creating new pharmaceuticals and PET imaging agents. nih.govresearchgate.net

| Derivatization Area | Future Research Focus | Target Application |

| C-H/C=C Functionalization | Developing new catalytic systems for selective activation | Novel small molecules, functional polymers |

| Skeletal Editing | Single-atom insertion reactions (e.g., oxygenation) | Discovery of new chemical scaffolds |

| Medicinal Chemistry | Introduction of bioactive functional groups, ¹⁸F-labeling | Drug discovery, PET imaging agents |

| Polymer Chemistry | Post-polymerization functionalization | Advanced functional materials |

Advanced Materials Design and Performance Enhancement

Derivatives of this compound are promising candidates for the development of advanced materials, owing to their unique electronic and self-assembly properties. The incorporation of fluorine is a powerful strategy in materials design, particularly for liquid crystals and organic electronics. researchgate.netrsc.orgresearchgate.net

Future research in this area is centered on several key objectives:

Fluorinated Liquid Crystals: The fluorine substituent plays a critical role in tuning the properties of liquid crystals. It can modify melting points, mesophase morphology, and crucial physical properties like dielectric and optical anisotropy. researchgate.netrsc.org A significant challenge is to systematically study how different fluorination patterns on the stilbene core affect the formation of desired liquid crystal phases, such as the recently discovered ferroelectric nematic (NF) phase. acs.org The strategic placement of fluorine atoms can enhance the molecular dipole moment, leading to materials with high dielectric anisotropy (Δε), which is essential for display applications. researchgate.net

Organic Electronics: The conjugated π-system of this compound makes it a suitable building block for organic electronic materials used in devices like Organic Light-Emitting Diodes (OLEDs). bldpharm.com Future work will involve synthesizing new derivatives and evaluating their electronic properties to optimize performance.

Novel Energy Materials: The unique coordination properties of fluorine are being explored in new energy technologies. For example, fluorinated 2D materials like fluorinated graphdiyne (FGDY) have shown enhanced performance in moisture-enabled electric generators by coordinating with metal ions and improving ionic conductivity. researchgate.net This opens up possibilities for designing materials based on fluorinated stilbenes for similar applications.

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new molecules and materials based on the this compound scaffold. By simulating molecular properties, researchers can prioritize synthetic targets and gain deeper insight into structure-property relationships.

Key future directions in this domain include:

Predicting Electronic and Optical Properties: Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict the ground-state and excited-state properties of new derivatives. researchgate.net This is particularly valuable for designing materials for optoelectronic applications, as it allows for the rationalization and prediction of properties like HOMO-LUMO gaps and absorption/emission spectra. researchgate.net

Modeling Complex Systems: Computational studies are crucial for understanding the behavior of these molecules in complex environments. For instance, modeling can elucidate how the incorporation of fluorine affects the electronic structure and stability of materials like fluorographene. nih.gov This knowledge is transferable to the design of new derivatives of this compound.

In Silico Design and Screening: Predictive modeling allows for the virtual screening of large libraries of potential derivatives. This is especially relevant for per- and polyfluoroalkyl substances (PFAS), where computational tools are used to simulate fate, transport, and degradation pathways. yorksj.ac.ukuel.ac.uk Similar approaches can be applied to design novel derivatives of this compound with desired properties and to predict their potential environmental behavior, moving from a trial-and-error approach to a more rational design process. mdpi.com

| Computational Approach | Research Objective | Impact |

| Density Functional Theory (DFT) | Predict electronic structure, HOMO-LUMO gaps, and optical properties | Guide synthesis of new materials for electronics and optoelectronics |

| Molecular Dynamics (MD) | Simulate self-assembly and behavior in condensed phases | Design of liquid crystals and other ordered materials |

| Predictive/Machine Learning Models | Screen virtual libraries for desired properties and predict environmental fate | Accelerate discovery and enable design for sustainability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.